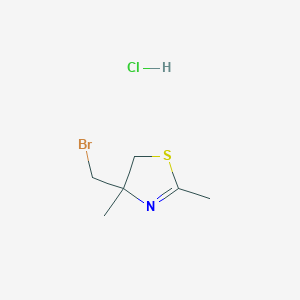
1-Chloro-2-isothiocyanato-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-isothiocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS It is a derivative of benzene, featuring a chlorine atom, an isothiocyanate group, and a methoxy group attached to the benzene ring
Mechanism of Action
Target of Action
Isothiocyanates, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
Isothiocyanates are electrophilic compounds, meaning they are attracted to regions of negative charge, such as those found on many biological molecules . This allows them to form covalent bonds with their targets, altering their function .
Biochemical Pathways
Isothiocyanates in general are known to affect a variety of biochemical pathways, often by inhibiting the activity of certain enzymes .
Result of Action
Isothiocyanates in general are known to have a variety of biological effects, often related to their ability to form covalent bonds with biological molecules .
Preparation Methods
1-Chloro-2-isothiocyanato-4-methoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-2-nitro-4-methoxybenzene with thiophosgene, followed by reduction to form the isothiocyanate group. Another method includes the reaction of 1-chloro-2-aminobenzene with carbon disulfide and a suitable catalyst to form the isothiocyanate derivative .
Industrial production methods often involve the use of phenyl isothiocyanate and the corresponding amines under mild conditions with dimethylbenzene as a solvent. This method is advantageous due to its low toxicity, cost-effectiveness, and high yield .
Chemical Reactions Analysis
1-Chloro-2-isothiocyanato-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isothiocyanate group can react with nucleophiles like amines to form thiourea derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.
Common reagents used in these reactions include thiophosgene, carbon disulfide, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-isothiocyanato-4-methoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.
Comparison with Similar Compounds
1-Chloro-2-isothiocyanato-4-methoxybenzene can be compared with other isothiocyanate derivatives, such as phenyl isothiocyanate and benzyl isothiocyanate. While all these compounds share the isothiocyanate functional group, this compound is unique due to the presence of the chlorine and methoxy groups, which can influence its reactivity and biological activity .
Similar compounds include:
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- 1-Chloro-4-isothiocyanato-2-methoxybenzene
Properties
IUPAC Name |
1-chloro-2-isothiocyanato-4-methoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNOS/c1-11-6-2-3-7(9)8(4-6)10-5-12/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWRATYCNLOFSR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-4-(Dimethylamino)-N-[4-(dimethylamino)-4-methylcyclohexyl]but-2-enamide](/img/structure/B2388172.png)

![4-(4-Ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2388174.png)

![2-benzyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2388176.png)

![4-chloro-N-[2-(2-fluorophenoxy)ethyl]benzamide](/img/structure/B2388181.png)
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,5-dimethyl-1,2-oxazole-3-carboxamide](/img/structure/B2388183.png)
![ethyl 2-[[(Z)-2-cyano-3-(4-ethyl-3-nitrophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2388184.png)


![3-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylazetidin-3-yl]methoxy]pyridine](/img/structure/B2388191.png)


